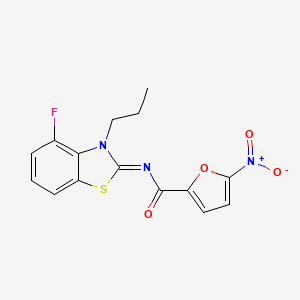

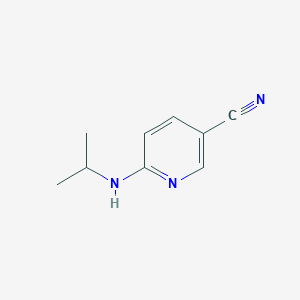

6-(Isopropylamino)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Isopropylamino)nicotinonitrile is a biochemical used for proteomics research . It has a molecular formula of C9H11N3 and a molecular weight of 161.2 .

Synthesis Analysis

The synthesis of nicotinonitrile derivatives has been a subject of interest in the pharmaceutical industry. For instance, the industry considered using synthetic nicotine as early as the 1960s, but efforts were abandoned due to high costs and insufficient purity . Recent patents reveal renewed efforts to develop more efficient strategies for the synthesis of nicotine .Chemical Reactions Analysis

Nitriles, including nicotinonitrile derivatives, can undergo various chemical reactions. For example, they can be reduced to primary amines using lithium aluminum hydride . They can also react with Grignard reagents .Applications De Recherche Scientifique

Antimicrobial Activity

APNs have demonstrated antimicrobial activity against various pathogens . Their potential as antimicrobial agents makes them valuable candidates for combating infections.

Antiproliferative Activity and PIM-1 Kinase Inhibition

APNs exhibit antiproliferative activity and have been investigated for their inhibitory potential against PIM-1 kinase . PIM-1 kinase plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy.

Anti-Tubercular Activity

Research has shown that APNs possess anti-tubercular activity against Mycobacterium tuberculosis . This finding highlights their potential in the fight against tuberculosis, a global health concern.

SIRT1 Inhibition

APNs have been studied for their ability to inhibit SIRT1, a class III histone deacetylase involved in cellular processes such as aging and metabolism . Modulating SIRT1 activity could have implications for various diseases.

A2A Adenosine Receptor Antagonism

APNs exhibit A2A adenosine receptor antagonism . The A2A receptor is involved in immune responses, inflammation, and neuroprotection. Understanding APN’s interaction with this receptor may lead to novel therapeutic strategies.

Fluorescent Sensors and Photopolymerization

Beyond their biological activities, APNs serve as promising fluorescent sensors. They demonstrate higher sensitivity compared to commercially available probes and can accelerate cationic photopolymerization processes . Researchers have explored their use in monitoring photopolymerization reactions.

Safety and Hazards

Propriétés

IUPAC Name |

6-(propan-2-ylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADFWCOXMVHXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Isopropylamino)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2431163.png)

![2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine](/img/structure/B2431165.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431167.png)

![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)

methanone](/img/structure/B2431176.png)

![7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2431177.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2431180.png)